Ripost Pepite

Descripción

BenchChem offers high-quality Ripost Pepite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ripost Pepite including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

99629-34-2 |

|---|---|

Fórmula molecular |

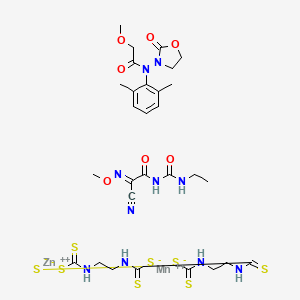

C29H40MnN10O7S8Zn |

Peso molecular |

1017.5 g/mol |

Nombre IUPAC |

zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C14H18N2O4.C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h4-6H,7-9H2,1-3H3;3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;2*+2/p-4/b;11-5+;;;; |

Clave InChI |

PQDNMBJDWKUCJW-YGFMKMILSA-J |

SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

SMILES isomérico |

CCNC(=O)NC(=O)/C(=N/OC)/C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

SMILES canónico |

CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Core Reaction Pathways of Piperidine Derivatives

Ripost Pepite’s six-membered nitrogen-containing ring enables participation in reactions typical of secondary amines and saturated heterocycles:

Alkylation and Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.

-

Acylation : Forms amides via reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

Nucleophilic Substitution

-

Ring-Opening Reactions : Reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to the nitrogen, leading to ring-opening products.

Transition-Metal-Catalyzed Cross-Coupling

Piperidine derivatives like Ripost Pepite participate in palladium-mediated reactions:

Buchwald-Hartwig Amination

-

Coupling with aryl halides in the presence of [(o-tolyl)₃P]₂Pd catalysts yields N-arylpiperidine derivatives (75–85% yields) .

Suzuki-Miyaura Coupling

-

Theoretical pathways suggest boronic acid coupling at halogenated positions (if present), though specific data for Ripost Pepite remains undocumented .

Photoredox and Radical-Mediated Reactions

Modern synthetic platforms enable advanced functionalization:

C–H Activation

-

Under photoredox conditions (e.g., Ir(ppy)₃, blue LED), Ripost Pepite could undergo α-C–H functionalization to generate alkylated or acylated derivatives .

Mechanistic Insights

-

Methylation : While not directly observed, SAM-dependent methyltransferases could theoretically methylate Ripost Pepite’s nitrogen, as seen in peptide biosynthesis .

-

Redox Activity : Piperidine’s nitrogen lone pair facilitates hydrogen bonding in biological systems, though its primary synthetic utility lies in functional-group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.